1-(2-chloro-5-nitrophenyl)-1H-pyrrole

Overview

Description

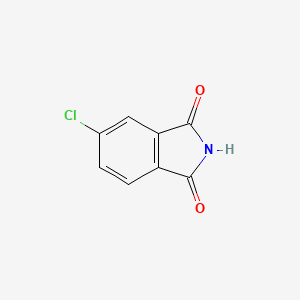

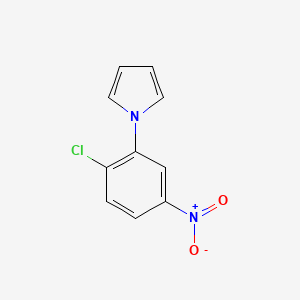

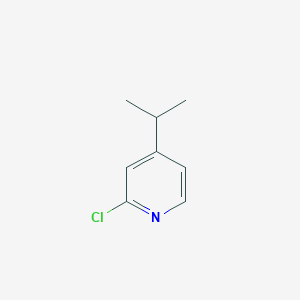

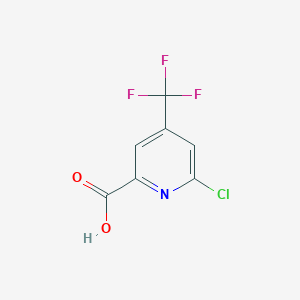

The compound “1-(2-chloro-5-nitrophenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a phenyl ring which is substituted with a nitro group at the 5th position and a chlorine atom at the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, the electronegative nitro and chloro substituents, and the ways these groups are connected. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro and chloro groups, both of which are electron-withdrawing, and the aromaticity of the pyrrole and phenyl rings. The compound might undergo reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the polarity of its functional groups, and its overall molecular weight .Scientific Research Applications

Electronically Intercommunicating Iron Centers

1-(2-chloro-5-nitrophenyl)-1H-pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic and structural properties. These compounds demonstrate significant electron delocalization in the pyrrole core and exhibit reversible electron transfer processes, which are crucial for applications in electronic devices (Hildebrandt, Schaarschmidt, & Lang, 2011).

Electrochromic Materials

Compounds similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, such as various substituted pyrroles, have been explored for their use in electrochromic devices. These pyrrole derivatives can be polymerized to produce materials with significant electrochromic properties, showing potential for applications in smart windows and displays (Variş et al., 2006).

Condensation Reactions in Organic Synthesis

The interaction of similar pyrrole derivatives with aromatic aldehydes has been studied, leading to the synthesis of novel compounds. These reactions are integral to the development of new organic molecules with potential applications in pharmaceuticals and materials science (Sibiryakova et al., 2006).

Nonlinear Optical Materials

Pyrrole derivatives, including those akin to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, have been synthesized and investigated for their nonlinear optical properties. These properties are critical for applications in photonic and optoelectronic devices (Kwon et al., 2008).

Corrosion Inhibition

Some 1H-pyrrole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. These inhibitors are essential for protecting industrial equipment and infrastructure from corrosive damage (Zarrouk et al., 2015).

Fluorescence Sensing

Novel oligopyrrole derivatives, closely related to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, have been developed as fluorescent sensors for the detection of iodide ions. These sensors are vital for environmental monitoring and analytical chemistry applications (Nabavi & Alizadeh, 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPVTHSNFBMTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-5-nitrophenyl)-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)

![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)